N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide
Description
N-(6-Isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is a synthetic benzothiazole derivative characterized by a benzothiazole core substituted with an isopropyl group at the 6-position and a propanamide chain bearing a phenylthio moiety at the 3-position. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
3-phenylsulfanyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-13(2)14-8-9-16-17(12-14)24-19(20-16)21-18(22)10-11-23-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWYCEPTYAEQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the isopropyl group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the phenylthio group: This step involves the nucleophilic substitution of a halogenated propanamide with thiophenol in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide chain, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: Due to its structural complexity, the compound can serve as a lead molecule in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of fluorescent probes for imaging and diagnostic purposes.
Industry:
Agriculture: The compound may be explored for its potential use as a pesticide or herbicide.
Electronics: Its unique electronic properties can be utilized in the development of organic semiconductors.
Mechanism of Action
The mechanism of action of N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole ring can engage in π-π stacking interactions, while the phenylthio group can participate in hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on the Benzothiazole Core
The benzothiazole ring’s substitution pattern critically impacts biological activity and physicochemical properties. Key comparisons include:
6-Substituted Benzothiazoles
- 6-Isopropyl vs. 6-Chloro (): The compound N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride features a chlorine atom at the 6-position. Chlorine’s electron-withdrawing nature may enhance metabolic stability compared to the electron-donating isopropyl group, which could improve lipophilicity and membrane permeability .
- The isopropyl group, in contrast, offers steric hindrance without significant electronic effects .
- 6-Fluoro () : The compound N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride uses fluorine for improved bioavailability. Fluorine’s small size and electronegativity contrast with the isopropyl group’s bulk, suggesting divergent binding modes .
5,6-Methylenedioxy Substitution ()
Compounds like N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]propanamide feature fused methylenedioxy rings.
Propanamide Chain Modifications
The propanamide chain’s functionalization influences solubility, target engagement, and metabolic pathways:
Phenylthio vs. Methoxyphenyl ()
- N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) replaces the phenylthio group with a 4-methoxyphenyl moiety.
Furan-2-yl Substitution ()
- N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) incorporates a furan ring, introducing hydrogen-bonding capability and heteroaromaticity. The phenylthio group in the target compound lacks such polarity but may confer greater metabolic stability due to sulfur’s lower susceptibility to oxidation .
Amino and Benzyloxy Derivatives ()
- Compounds like 2-amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide feature amino and benzyloxy groups. These polar substituents likely improve solubility but may reduce cell permeability compared to the phenylthio group’s balanced lipophilicity .
Additional Functional Groups and Hybrid Structures
- Dimethylaminopropyl Side Chain (): N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride includes a dimethylaminopropyl group, which enhances solubility via protonation at physiological pH. The target compound lacks such ionizable groups, relying on lipophilicity for membrane penetration .
- Benzimidazole Hybrids (): N-[3-(Boc-amino)propyl]-3-(5-methoxy-1H-benzo[d]imidazol-2-yl)propanamide replaces benzothiazole with benzimidazole, altering hydrogen-bonding and π-stacking interactions.
Biological Activity
N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is a synthetic compound belonging to the benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core with an isopropyl group and a phenylthio moiety, contributing to its unique pharmacological properties. The structural formula can be represented as follows:
Biological Activity Overview
Benzothiazole derivatives are recognized for various biological activities, including:
- Antimicrobial Effects : Many compounds in this class exhibit significant antibacterial and antifungal properties.
- Antitumor Activity : Some benzothiazole derivatives have shown promise in cancer therapy by inhibiting tumor cell proliferation.
- Anti-inflammatory Properties : These compounds may modulate inflammatory pathways, providing therapeutic effects in inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular signaling pathways related to inflammation and cancer progression.
- Modulation of Receptor Activity : It can act as an antagonist or agonist at various receptors, influencing cellular responses.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of related benzothiazole derivatives. The findings indicated that compounds structurally similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting a potential role in treating infections .
Antitumor Effects
Research conducted on the antitumor efficacy of benzothiazole derivatives demonstrated that certain compounds could induce apoptosis in cancer cells via mitochondrial pathways. In vitro studies showed that this compound significantly inhibited the growth of breast cancer cell lines by promoting cell cycle arrest .
Anti-inflammatory Properties
A recent investigation into the anti-inflammatory effects revealed that this compound could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential utility in managing chronic inflammatory conditions .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
